2-Isocyano-1,3,5-trimethoxybenzene
Description
Historical Context and Evolution of Isocyanide Chemistry
The journey of isocyanide chemistry began in 1859 with the synthesis of the first isocyanide, allyl isocyanide. mdpi.comrkmvccrahara.org For nearly a century, progress in this field was slow, largely due to the notoriously unpleasant odor of many volatile isocyanides. wikipedia.orgmdpi.com A significant turning point came in 1958 when a general method for synthesizing isocyanides by dehydrating formamides was developed, making these compounds more accessible. mdpi.comresearchgate.net This was swiftly followed by the introduction of the Ugi four-component reaction in 1959, a powerful one-pot synthesis that showcased the immense potential of isocyanides in multicomponent reactions. mdpi.com The discovery of naturally occurring isocyanides, such as xanthocillin from Penicillium notatum in 1957, further fueled interest in this class of compounds. wikipedia.orgrkmvccrahara.orgacs.org Since then, the field has continued to evolve, with the development of new multicomponent reactions and the application of isocyanides in diverse areas of chemical synthesis. mdpi.comrug.nl
Significance of Aryl Isocyanides in Organic Synthesis
Aryl isocyanides are prized building blocks in organic synthesis due to their unique reactivity. The isocyanide carbon can act as both a nucleophile and an electrophile, enabling a wide range of chemical transformations. frontiersin.orgbeilstein-journals.org They are particularly renowned for their participation in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. wikipedia.orgmdpi.com These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly efficient and atom-economical. researchgate.netfrontiersin.org This capability has made aryl isocyanides invaluable in the construction of diverse molecular scaffolds, including N-heterocycles and peptidomimetics, which are of significant interest in medicinal chemistry and drug discovery. frontiersin.orgnih.govencyclopedia.pub Furthermore, aryl isocyanides serve as ligands in coordination chemistry and have found applications in palladium-catalyzed reactions. wikipedia.orgutexas.edu
Unique Structural Features and Electronic Properties of 2-Isocyano-1,3,5-trimethoxybenzene
This compound possesses a distinct set of structural and electronic characteristics that influence its reactivity.
Structural Features: The molecule consists of a benzene (B151609) ring substituted with an isocyanide group at position 2, and three methoxy (B1213986) groups at positions 1, 3, and 5. The presence of the bulky methoxy groups ortho and para to the isocyanide group introduces significant steric hindrance. This steric crowding can influence the approach of reactants and affect the regioselectivity of reactions involving the isocyanide functionality.
Electronic Properties: The three methoxy groups (–OCH₃) are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic ring. This electron donation increases the electron density of the benzene ring, making it more nucleophilic. The electron-donating nature of the methoxy groups also influences the electronic properties of the isocyanide group. Aromatic isocyanides are generally considered better π-acceptors than their aliphatic counterparts because the aromatic ring can delocalize the back-donated electrons from a metal center. acs.orgutexas.edu The presence of multiple electron-donating methoxy groups in this compound would enhance the electron density on the isocyanide nitrogen, potentially modifying its σ-donating and π-accepting properties in coordination chemistry and its reactivity in various organic transformations.
Below is a table summarizing the key properties of the parent compound, 1,3,5-trimethoxybenzene (B48636).
| Property | Value |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol nih.gov |
| Melting Point | 50-53 °C sigmaaldrich.com |
| Boiling Point | 255 °C sigmaaldrich.com |
| IUPAC Name | 1,3,5-trimethoxybenzene nih.gov |
| Synonyms | Phloroglucinol trimethyl ether, sym-Trimethoxybenzene nih.gov |
This data is for the parent compound 1,3,5-trimethoxybenzene and provides a foundational understanding of the core aromatic structure.
Overview of Research Trajectories for Isocyanide Compounds
Current research in isocyanide chemistry is vibrant and multifaceted. A major focus remains on the development of novel multicomponent reactions to access increasingly complex and diverse molecular architectures. rug.nlfrontiersin.org There is also a growing interest in applying isocyanide-based MCRs to the synthesis of bioactive molecules, including kinase inhibitors, antibiotics, and other therapeutic agents. encyclopedia.pub The unique properties of isocyanides are also being explored in the realm of bioorthogonal chemistry for labeling biomolecules. frontiersin.org Furthermore, the coordination chemistry of isocyanides continues to be an active area of investigation, with studies focusing on the synthesis and properties of novel metal-isocyanide complexes. utexas.edu The development of greener and more sustainable synthetic methods involving isocyanides is another important research direction. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-isocyano-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C10H11NO3/c1-11-10-8(13-3)5-7(12-2)6-9(10)14-4/h5-6H,2-4H3 |
InChI Key |
DVGQNCVUINSAOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)[N+]#[C-])OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isocyano 1,3,5 Trimethoxybenzene and Its Precursors
Strategies for the Preparation of 2-Isocyano-1,3,5-trimethoxybenzene
The conversion of the formamide (B127407) precursor, N-(2,4,6-trimethoxyphenyl)formamide, into this compound is the final and crucial step. This is typically accomplished via dehydration.
The dehydration of N-substituted formamides is the most prevalent method for synthesizing isocyanides. wikipedia.org This transformation involves the removal of a water molecule from the formamide group to generate the isocyano functionality. A variety of dehydrating agents are effective for this purpose, often used in the presence of a base to neutralize the acidic byproducts. wikipedia.orgrsc.org
Phosphorus Oxychloride (POCl₃): This is one of the most common and practical reagents for the dehydration of formamides. mdpi.comnih.gov The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, which also serves to scavenge the HCl produced. mdpi.comresearchgate.net Recent advancements have shown that using triethylamine as both the base and the solvent can lead to very high yields in short reaction times, offering a greener and more efficient protocol. mdpi.comresearchgate.netnih.gov The reaction is generally conducted at low temperatures, such as 0 °C, to control its reactivity. mdpi.com
Phosgene (B1210022) and its Derivatives: Phosgene (COCl₂), diphosgene, and triphosgene (B27547) are highly effective dehydrating agents for formamide conversion. mdpi.comresearchgate.net However, due to their extreme toxicity, their use requires special precautions and is often avoided in favor of safer alternatives like POCl₃. thieme-connect.com
Other Reagents: Several other reagents have been developed for this dehydration, including:
Tosyl Chloride (TsCl): In the presence of a base like pyridine, TsCl can efficiently dehydrate formamides. rsc.orgbeilstein-journals.org It is considered a less toxic alternative to phosgene-based reagents. rsc.org
Triphenylphosphine (PPh₃) and Iodine: This combination provides a mild and efficient method for converting formamides to isocyanides under ambient conditions. thieme-connect.com
Burgess Reagent: This reagent is known for being a mild and selective dehydrating agent for formamides. beilstein-journals.org
The table below summarizes common dehydrating agents used for the synthesis of aryl isocyanides from their corresponding formamides.
| Dehydrating Agent | Typical Base | Key Advantages & Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Highly efficient, common, and practical; generates inorganic phosphate (B84403) byproducts. mdpi.com |
| Triphosgene | Triethylamine | Very effective but highly toxic, requiring special handling. researchgate.net |
| Tosyl Chloride (TsCl) | Pyridine | Less toxic, offers a simplified protocol, but may be less effective for sterically hindered formamides. rsc.orgbeilstein-journals.org |
| Triphenylphosphine/Iodine | Triethylamine | Mild conditions, uses low-cost reagents. thieme-connect.com |
While formamide dehydration is the dominant route, other pathways to isocyanides exist. One historical method is the carbylamine reaction (also known as the Hofmann isocyanide synthesis), which involves the reaction of a primary amine with chloroform (B151607) and a strong base. However, this method is often limited by low yields and the use of hazardous reagents. Another approach involves the reaction of organolithium compounds with oxazoles. For the specific case of this compound, these alternative routes are less practical than the dehydration of its readily accessible formamide precursor.
Modern synthetic chemistry emphasizes the development of catalytic and more sustainable methods. Palladium-catalyzed reactions involving isocyanide insertion have become a significant area of research, highlighting the versatility of the isocyano group in constructing complex molecules. nih.gov
Continuous Flow Technology: The synthesis of isocyanides, which can be unstable or have noxious odors, has been significantly improved by the use of continuous flow technology. rsc.org This approach allows for the "make-and-use" synthesis of isocyanides, where the compound is generated in a flow reactor and immediately used in a subsequent reaction. rsc.org This technique enhances safety by minimizing user exposure and can improve yields and purity by precisely controlling reaction conditions. rsc.orgrsc.org A common setup involves pumping a solution of the formamide and a base, which is then mixed with a dehydrating agent like POCl₃ in a reactor coil before the resulting isocyanide stream is used for further chemical transformations. rsc.org This method is scalable and significantly reduces reaction waste. rsc.org
Synthesis of Key Intermediates for this compound
The primary precursor for this compound is N-(2,4,6-trimethoxyphenyl)formamide. This intermediate is synthesized from 2,4,6-trimethoxyaniline (B80242), which in turn is derived from 1,3,5-trimethoxybenzene (B48636).
The key starting material, 1,3,5-trimethoxybenzene, must be converted to 2,4,6-trimethoxyaniline. nih.govnih.gov This is typically achieved through a nitration-reduction sequence.
Nitration of 1,3,5-trimethoxybenzene: The electron-rich nature of the 1,3,5-trimethoxybenzene ring makes it highly susceptible to electrophilic aromatic substitution. chemshuttle.com Nitration can be achieved using a mixture of nitric acid and sulfuric acid. chemguide.co.uk However, due to the high activation of the ring, controlling the reaction to achieve mononitration can be challenging, with risks of over-nitration or side reactions. researchgate.netresearchgate.net A study by Fukui et al. demonstrated a successful method for obtaining the desired nitro-intermediate in high yield by using nitric acid in a mixture of acetic and sulfuric acids. jst.go.jp
Reduction of the Nitro Group: The resulting 2,4,6-trimethoxynitrobenzene is then reduced to the corresponding aniline. This is a standard transformation in organic synthesis. youtube.comyoutube.com Common and effective methods include:
Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (H₂/Pd-C) catalyst is a clean and efficient method. youtube.com
Metal-Acid Reduction: A mixture of a metal, such as tin (Sn) or iron (Fe), with a strong acid like hydrochloric acid (HCl) is a classic and reliable method for reducing aromatic nitro groups. chemguide.co.ukjst.go.jp Active iron in an acidic medium has been shown to give a high yield of 2,4,6-trimethoxyaniline. jst.go.jp
The final step before dehydration is the formylation of 2,4,6-trimethoxyaniline to produce N-(2,4,6-trimethoxyphenyl)formamide. This reaction introduces the formyl group (-CHO) onto the nitrogen atom. wikipedia.org A common and straightforward method for formylation involves heating the amine with formic acid or using a mixture of formic acid and acetic anhydride. This procedure is generally high-yielding and provides the necessary formamide precursor for the final dehydration step.
Compound Index
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in the final dehydration step of N-(2,4,6-trimethoxyphenyl)formamide. Research into the synthesis of analogous aryl isocyanides provides a framework for optimizing this specific transformation. Key parameters that influence the reaction's efficiency include the choice of dehydrating agent, base, solvent, temperature, and molar ratios of the reactants.
Dehydrating Agent and Base: Phosphorus oxychloride (POCl₃) in combination with a tertiary amine is a classic and effective system for this dehydration. nih.gov Triethylamine has been shown to be a superior base compared to other organic bases for this purpose. nih.gov An alternative and often more sustainable reagent is p-toluenesulfonyl chloride (p-TsCl), which can provide high yields and simplifies the work-up procedure. rsc.orgrsc.org
Solvent Selection: Traditionally, chlorinated solvents like dichloromethane (B109758) (DCM) have been used. However, optimization studies have explored more sustainable and less hazardous alternatives. rsc.org Triethylamine can itself act as the solvent, leading to a highly efficient, co-solvent-free protocol that can produce isocyanides in excellent yields in under five minutes. researchgate.netnih.gov This approach significantly simplifies the process and reduces waste.
Temperature and Molar Ratios: The dehydration reaction is typically exothermic and rapid. Performing the reaction at a reduced temperature, such as 0 °C, has been found to be sufficient for achieving high yields while maintaining control over the reaction. nih.govmdpi.com Studies have shown that a 1:1 molar ratio of the N-formamide to the dehydrating agent (e.g., POCl₃) is often adequate to drive the reaction to completion, avoiding the need for excess reagents. mdpi.com
The following table summarizes the findings from optimization studies on the dehydration of N-aryl formamides, which are directly applicable to the synthesis of this compound.
| Dehydrating Agent | Base/Solvent | Temperature | Reaction Time | Yield | Key Findings |
| POCl₃ | Triethylamine (as solvent) | 0 °C | < 5 min | High to Excellent | Co-solvent-free method is fast, efficient, and minimizes waste. researchgate.netnih.gov |
| p-TsCl | Pyridine / DCM | Room Temp. | ~2 hours | Up to 98% | A more sustainable alternative to POCl₃ with a simplified work-up. rsc.org |
| p-TsCl | Pyridine / DMC | Room Temp. | Overnight | ~89% | Dimethyl carbonate (DMC) is a greener solvent alternative to DCM. rsc.org |
| PPh₃ / Iodine | Triethylamine / DCM | Room Temp. | Not specified | Up to 90% | An alternative method, but work-up requires chromatography. rsc.org |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound is essential for developing more sustainable and environmentally benign processes. The focus of these efforts has been primarily on the dehydration of the N-formamide precursor, a step that traditionally involves hazardous reagents and solvents. nih.govrsc.org
Safer Reagents: A significant advancement in the green synthesis of isocyanides is the replacement of highly toxic dehydrating agents like phosgene and its derivatives with safer alternatives. researchgate.net While phosphorus oxychloride (POCl₃) is commonly used, it is still a highly reactive and hazardous substance. mdpi.com A greener alternative is p-toluenesulfonyl chloride (p-TsCl), which is less toxic, cheaper, and allows for a simpler reaction protocol and work-up, as the byproducts are water-soluble salts that can be easily removed by extraction. rsc.orgrsc.org
Greener Solvents and Solvent-Free Conditions: The use of hazardous solvents, particularly chlorinated ones like dichloromethane (DCM), is a major concern. Research has identified greener alternatives such as dimethyl carbonate (DMC). rsc.org An even more sustainable approach is to eliminate the co-solvent entirely. Protocols using triethylamine as both the base and the solvent have proven highly effective, offering quantitative yields, high purity, and minimal reaction waste in very short reaction times. researchgate.netnih.govnih.gov Mechanochemical synthesis, which involves grinding solid reactants together, presents another solvent-free alternative that can produce isocyanides efficiently. nih.gov
Reactivity and Mechanistic Investigations of 2 Isocyano 1,3,5 Trimethoxybenzene
Electrophilic and Nucleophilic Reactivity of the Isocyano Group in 2-Isocyano-1,3,5-trimethoxybenzene
The isocyano group (–N≡C) is a unique functional group characterized by its ambiphilic nature, meaning it can act as both a nucleophile and an electrophile at the terminal carbon atom. This duality is a consequence of its electronic structure, which can be represented by two main resonance contributors: one with a triple bond between nitrogen and carbon, and another with a double bond, highlighting a carbene-like character.
In this compound, the isocyano carbon can act as a nucleophile, attacking electrophilic centers. The electron-donating nature of the three methoxy (B1213986) groups on the benzene (B151609) ring increases the electron density of the entire molecule, including the isocyano group, thereby enhancing its nucleophilicity compared to unsubstituted phenyl isocyanide.
Conversely, the isocyano carbon can also exhibit electrophilic character and undergo nucleophilic attack. This is a key step in many isocyanide-based reactions, such as multicomponent reactions, where the isocyanide is attacked by a nucleophile after activation by an acid or an iminium ion. The electron-rich nature of the trimethoxy-substituted phenyl ring may slightly diminish the electrophilicity of the isocyano carbon, but it remains a viable reaction pathway. The steric hindrance from the two ortho-methoxy groups can also influence the approach of nucleophiles. researchgate.net
Cycloaddition Reactions Involving this compound
Isocyanides are known to participate in a variety of cycloaddition reactions, acting as a one-carbon component. nih.govresearchgate.net The specific behavior of this compound in these reactions would be governed by its electronic properties and steric profile.
[X+Y] Cycloadditions (e.g., [3+2], [4+1])
[3+2] Cycloadditions: These reactions involve a three-atom component (a 1,3-dipole) and a two-atom component (the isocyanide). uchicago.edu Nitrones, for instance, can react with isocyanides in a [3+2] cycloaddition to form five-membered heterocyclic rings. uchicago.edu In the case of this compound, its electron-rich nature would make it a good partner for electron-deficient 1,3-dipoles. The reaction would likely proceed via a concerted or stepwise mechanism, leading to the formation of a substituted imidazole (B134444) or oxazole (B20620) derivative.
[4+1] Cycloadditions: In these reactions, the isocyanide acts as a "carbenoid" and reacts with a four-atom, 1,3-diene system. This type of reaction is a powerful tool for the synthesis of five-membered rings. umich.edu For example, isocyanides can react with conjugated heterodienes like α,β-unsaturated nitro compounds or acyl imines. umich.edu The electron-donating substituents on the phenyl ring of this compound would enhance its reactivity towards electron-poor dienes.
Mechanistic Aspects of Cycloaddition Pathways
The mechanism of cycloaddition reactions involving isocyanides is often complex and can be influenced by the reactants, catalysts, and reaction conditions. In many cases, these reactions are not truly pericyclic but rather proceed through stepwise pathways involving zwitterionic or diradical intermediates.
Multicomponent Reactions (MCRs) Utilizing this compound
Isocyanides are cornerstone reagents in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. frontiersin.orgnih.gov The Passerini and Ugi reactions are the most prominent examples of isocyanide-based MCRs. frontiersin.orgwalisongo.ac.idwikipedia.orgmdpi.comwikipedia.org
Ugi Reaction Variations and Scope
The Ugi four-component reaction (U-4CR) is a powerful method for the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comwikipedia.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final product. mdpi.comnih.gov
Given its electron-rich and sterically hindered nature, this compound would be a viable, albeit potentially less reactive, isocyanide component in the Ugi reaction. The steric bulk of the two ortho-methoxy groups might slow down its attack on the iminium ion. However, the reaction is expected to proceed with a wide range of aldehydes, amines, and carboxylic acids, offering a pathway to a diverse library of complex molecules.
Illustrative Ugi Reaction Scope with this compound
| Aldehyde | Amine | Carboxylic Acid | Expected Product Structure |
| Benzaldehyde | Benzylamine | Acetic Acid | N-benzyl-2-(N-(2,4,6-trimethoxyphenyl)acetamido)-2-phenylacetamide |
| Isobutyraldehyde | Cyclohexylamine | Benzoic Acid | N-cyclohexyl-2-(N-(2,4,6-trimethoxyphenyl)benzamido)-3-methylbutanamide |
| Formaldehyde | Aniline | Propionic Acid | N-phenyl-2-(N-(2,4,6-trimethoxyphenyl)propionamido)acetamide |
Passerini Reaction Modifications and Scope
The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov The reaction mechanism is generally considered to be concerted, proceeding through a cyclic transition state where the isocyanide is attacked simultaneously by the carbonyl carbon of the aldehyde and the oxygen of the carboxylic acid. wikipedia.orgnih.gov
The use of this compound in the Passerini reaction is anticipated to be feasible. The steric hindrance may again play a role in the reaction kinetics, potentially requiring longer reaction times or elevated temperatures compared to less hindered isocyanides. The scope of the reaction is expected to be broad, accommodating various aliphatic and aromatic aldehydes and carboxylic acids.
Illustrative Passerini Reaction Scope with this compound
| Aldehyde | Carboxylic Acid | Expected Product Structure |
| 4-Nitrobenzaldehyde | Acetic Acid | 2-acetoxy-N-(2,4,6-trimethoxyphenyl)-2-(4-nitrophenyl)acetamide |
| Pivaldehyde | Benzoic Acid | 2-benzoyloxy-3,3-dimethyl-N-(2,4,6-trimethoxyphenyl)butanamide |
| Cinnamaldehyde | Formic Acid | 2-(formyloxy)-N-(2,4,6-trimethoxyphenyl)-4-phenylbut-3-enamide |
Transition Metal-Catalyzed Reactions with this compound
Transition metal catalysis offers a powerful avenue for harnessing the reactivity of this compound, enabling a variety of transformations such as insertion reactions and cross-coupling. nih.govdntb.gov.ua The interaction between the isocyanide and a transition metal center can lead to the formation of highly reactive intermediates, facilitating bond formations that are otherwise challenging. vu.nl
Insertion Reactions into Metal-Heteroatom Bonds
The insertion of this compound into metal-heteroatom bonds is a key step in many catalytic cycles. This process typically involves the coordination of the isocyanide to the metal center, followed by migratory insertion into a metal-heteroatom (e.g., M-N, M-O) bond. escholarship.org This reaction is fundamental to a range of transformations, including the synthesis of various nitrogen- and oxygen-containing compounds.
The mechanism of heteroallene insertion, a class of reactions that includes isocyanide insertions, can proceed through a four-membered transition state. nih.gov In this state, the nucleophilic heteroatom (e.g., nitrogen or oxygen of an amide or alkoxide ligand) attacks the electrophilic carbon of the isocyanide, while one of the atoms of the isocyanide coordinates to the metal center. nih.gov The rate and feasibility of these insertions are influenced by the electronic properties of both the isocyanide and the metal complex. nih.gov
Recent studies have highlighted the insertion of unactivated alkenes into palladium-amido and palladium-alkoxo bonds, providing valuable mechanistic insights that can be extended to isocyanide insertions. escholarship.org An open coordination site on the metal is crucial for the initial coordination of the unsaturated substrate prior to insertion. escholarship.org
Cross-Coupling Reactions
Cross-coupling reactions catalyzed by transition metals, particularly palladium, are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in While the direct use of this compound in traditional cross-coupling reactions as a primary coupling partner is less common, the principles of these reactions are relevant to its broader reactivity.
The Suzuki-Miyaura cross-coupling, which couples organoboron compounds with organic halides, is a powerful method for creating biaryl linkages. tezu.ernet.in The catalytic cycle typically involves oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product. cuny.edu
The Heck-Mizoroki reaction, another important palladium-catalyzed transformation, couples alkenes with aryl or vinyl halides. wiley-vch.de Unlike other cross-coupling reactions, it does not proceed through a transmetalation step. wiley-vch.de
Recent advancements have focused on the use of more robust and efficient catalyst systems, including those based on bulky phosphine (B1218219) ligands like BrettPhos, which can facilitate challenging coupling reactions, even with less reactive aryl chlorides. cuny.edusigmaaldrich.com
A notable application of isocyanide chemistry in this area is the palladium-catalyzed diarylation of isocyanides using triarylbismuthines. This reaction can selectively produce α-diimines or ketimines depending on the reaction conditions and the nature of the isocyanide. nih.gov The proposed mechanism involves the transmetalation between the palladium catalyst and the triarylbismuthine to generate an arylpalladium species, followed by isocyanide insertion to form an imidoylpalladium intermediate. nih.gov Subsequent ligand exchange and reductive elimination afford the final products. nih.gov
Carbonylations and Related Transformations
Carbonylation reactions, which involve the incorporation of a carbon monoxide (CO) molecule, are of significant industrial and synthetic importance. mdpi.com Isocyanides, being isoelectronic with CO, can often participate in analogous transformations. vu.nl
Palladium-catalyzed carbonylation reactions are widely used for the synthesis of carbonyl-containing compounds such as esters and amides. mdpi.com A common mechanistic pathway involves the oxidative addition of an organic halide to a Pd(0) center, followed by CO insertion into the resulting palladium-carbon bond, and subsequent nucleophilic attack on the acyl-palladium intermediate. acs.org
In the context of this compound, its ability to act as a CO surrogate can be exploited in various cyclization and carbonylation cascades. For example, palladium-catalyzed oxidative heterocyclization-alkoxycarbonylation of terminal alkynes bearing a nucleophilic group proceeds via the formation of a triple bond-stabilized complex, followed by cyclization, CO insertion, and nucleophilic attack by an alcohol. mdpi.com
The insertion of CO into a gold-carbon bond has also been reported, expanding the scope of metal-catalyzed carbonylations. acs.org This process, while energetically more demanding than with other metals, opens up new avenues for the synthesis of carbonyl compounds. acs.org
Reactions with Organometallic Reagents and Metalated Isocyanides
The reaction of this compound with organometallic reagents, particularly organolithium compounds, provides a route to metalated isocyanide species. These intermediates are highly reactive and can engage in a variety of subsequent transformations.
The direct addition of organometallic reagents to the electrophilic carbon of the isocyanide is a challenging transformation due to the poor electrophilicity of the isocyanide group. nih.gov However, this can be achieved with highly reactive organometallic nucleophiles. nih.gov
A more common approach involves the deprotonation of a carbon atom adjacent to the isocyanide group using a strong base like butyllithium. While this compound itself does not have readily abstractable protons on an adjacent carbon, this strategy is widely used for other isocyanides and highlights a general mode of reactivity.
The resulting metalated isocyanides are powerful nucleophiles and can react with a range of electrophiles, such as alkyl halides, carbonyl compounds, and epoxides, to form new carbon-carbon bonds.
Acid-Catalyzed and Base-Catalyzed Reactions of this compound
The reactivity of this compound can be significantly influenced by the presence of acids or bases.
Acid-Catalyzed Reactions:
In the presence of acids, the isocyanide group can be activated towards nucleophilic attack. For instance, in the Passerini reaction, the electrophilic activation of the carbonyl component is a key step, which can be facilitated by an acidic environment. semanticscholar.orgbeilstein-journals.org The subsequent nucleophilic attack by the isocyanide leads to the formation of a nitrilium intermediate, which is then trapped by a nucleophile. semanticscholar.org
Lewis acids can also play a crucial role in promoting reactions involving isocyanides. For example, they can be used to activate aldehydes or ketones towards imine formation in Ugi-type reactions, or to promote the intramolecular trapping of nitrilium intermediates in the synthesis of heterocyclic compounds. nih.gov
Base-Catalyzed Reactions:
Bases can be employed to deprotonate substrates, generating nucleophiles that can then react with the isocyanide. For example, in the synthesis of certain heterocyclic systems, a base might be used to generate an enolate, which then participates in an intramolecular cyclization involving the isocyanide moiety.
Furthermore, strong bases can be used to promote elimination reactions or rearrangements in molecules containing the isocyano group, leading to the formation of new products.
Radical Reactions Involving this compound
The isocyano group of this compound is a versatile functional group that can participate in a variety of radical reactions. These reactions typically proceed through the formation of a highly reactive imidoyl radical intermediate, which can then undergo further transformations such as cyclization or intermolecular additions. The electron-rich nature of the 1,3,5-trimethoxybenzene (B48636) ring can influence the reactivity and pathways of these radical processes.
A key reaction type for aryl isocyanides is radical cyclization, which is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds like phenanthridines. beilstein-journals.orgnih.gov In these reactions, a radical species adds to the isocyanide carbon to form an imidoyl radical. beilstein-journals.org This intermediate can then undergo intramolecular cyclization onto an adjacent aromatic ring, followed by an aromatization step to yield the final product. beilstein-journals.org
Visible-light-induced radical cascade cyclizations of 2-isocyanobiaryls provide a metal-free and base-free approach to phenanthridine (B189435) synthesis. rsc.org This method often involves a 1,5-hydrogen atom transfer (HAT) mechanism. rsc.org While specific studies on this compound are not prevalent, the general mechanism can be inferred. The reaction is typically initiated by a photocatalyst that, upon irradiation with visible light, generates a radical species. This radical then engages in a cascade reaction with the isocyanide.
The general mechanism for the radical cyclization of a 2-isocyanobiaryl is depicted below:
General Mechanistic Scheme for Radical Cyclization of 2-Isocyanobiaryls
| Step | Description |
| 1. Radical Generation | A radical initiator (e.g., AIBN, dibenzoyl peroxide) or a photocatalyst generates a radical species. beilstein-journals.org |
| 2. Addition to Isocyanide | The generated radical adds to the terminal carbon of the isocyano group to form an imidoyl radical intermediate. beilstein-journals.orgnih.gov |
| 3. Intramolecular Cyclization | The imidoyl radical undergoes an intramolecular cyclization onto the adjacent aryl ring. beilstein-journals.org |
| 4. Aromatization | The resulting radical intermediate undergoes a hydrogen abstraction or oxidation/deprotonation to afford the final aromatic phenanthridine product. beilstein-journals.org |
In the context of this compound, the electron-donating methoxy groups on the benzene ring are expected to activate the aromatic system, potentially influencing the rate and regioselectivity of the cyclization step.
Furthermore, heteroatom radicals, such as those derived from thiols, can also add to isocyanides to form imidoyl radicals. beilstein-journals.orgnih.gov These intermediates can then be trapped or undergo further reactions. For instance, the reaction of an aryl isocyanide with a thiol in the presence of a radical initiator can lead to the formation of thioformimidates. beilstein-journals.org
Electrochemical methods have also been developed for the synthesis of phenanthridines from 2-isocyanobiphenyls. rsc.org These reactions proceed via the generation of an aryl radical from an in situ formed diazonium ion, which then couples with the isocyanide. rsc.org
Detailed research into the specific radical reactions of this compound would be necessary to fully elucidate its reactivity profile and the precise influence of the trimethoxy-substituted ring on the mechanistic pathways. However, the established principles of radical chemistry of aryl isocyanides provide a strong framework for predicting its behavior in such transformations.
Applications of 2 Isocyano 1,3,5 Trimethoxybenzene in Organic Synthesis and Medicinal Chemistry Building Blocks
Divergent Synthesis of Heterocyclic Scaffolds using 2-Isocyano-1,3,5-trimethoxybenzene
There is no available data in the search results detailing the use of this compound for the divergent synthesis of heterocyclic scaffolds.
No studies were found that specifically employ this compound in the synthesis of nitrogen-containing heterocycles. In general, isocyanides are widely used in multicomponent reactions (MCRs) like the Ugi and Passerini reactions to produce a variety of nitrogen-containing heterocycles, such as imidazoles, pyridines, and benzodiazepines. frontiersin.orgnih.govnih.govmdpi.com These reactions are valued for their ability to generate molecular complexity in a single step from simple starting materials. nih.gov
There are no specific examples in the provided search results of this compound being used to synthesize oxygen- or sulfur-containing heterocycles. Isocyanide-based MCRs can be adapted to produce scaffolds like benzoxazoles when reacted with appropriate substrates, such as 2-aminophenols. mdpi.com
Generation of Complex Molecular Architectures via this compound
No research was found documenting the use of this compound for creating complex molecular architectures.
While isocyanides are fundamental building blocks in the synthesis of peptidomimetics due to their ability to mimic peptide bonds and introduce conformational constraints beilstein-journals.orgnih.gov, there is no information available that specifically links this compound to this application. Isocyanide-based reactions allow for the creation of diverse peptide-like structures, including those containing heterocyclic cores like triazoles and thiazoles, which can improve properties such as stability and bioavailability. beilstein-journals.org
No literature was identified that describes the participation of this compound in macrocyclization reactions. Generally, bifunctional starting materials containing an isocyanide group can be used in multicomponent reactions to form linear precursors that are then cyclized to create macrocycles. beilstein-journals.orgnih.gov These strategies are employed to synthesize complex structures with potential applications in drug discovery and material science. researchgate.net
Role of this compound in Total Synthesis Strategies
There is no documented role for this compound in any total synthesis strategies found in the search results.
Development of Novel Reagents and Catalysts from this compound Derivatives (e.g., as a ligand precursor)
The utility of this compound as a precursor for advanced reagents and catalysts stems from its ability to act as a versatile ligand in organometallic chemistry. The isocyanide carbon can readily coordinate to a variety of transition metals, while the trimethoxy-substituted phenyl ring influences the steric and electronic environment of the resulting metal complex. This modulation is crucial for tuning the catalytic activity and selectivity in various organic transformations.
One of the primary applications of isocyanide derivatives, including by analogy this compound, is in the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a class of stable carbenes that have found widespread use as ligands in catalysis due to their strong sigma-donating properties and steric bulk, which stabilize metal centers and promote catalytic turnovers. The general synthetic route to NHCs often involves the reaction of an isocyanide with an amine to form a formamidine, which can then be cyclized to the corresponding triazolium salt, a stable NHC precursor. While specific studies on this compound in this context are not widely documented, the established reactivity of isocyanides suggests its potential in creating novel NHC ligands with unique electronic and steric profiles imparted by the trimethoxybenzene moiety.
Furthermore, isocyanides are well-known participants in multicomponent reactions (MCRs), which are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are instrumental in generating molecular diversity and have been employed in the synthesis of libraries of compounds for drug discovery and materials science. By incorporating this compound into MCRs, it is conceivable to synthesize novel, highly functionalized molecules that could serve as ligands or catalysts themselves. The trimethoxyphenyl group can influence the reactivity and solubility of the resulting MCR products, potentially leading to new catalytic systems with enhanced performance.
The coordination of this compound to metal centers can lead to the formation of a diverse array of organometallic complexes with potential catalytic applications. For instance, isocyanide complexes of metals like gold, palladium, and platinum are known to catalyze a variety of organic transformations, including C-H activation, cross-coupling reactions, and cyclization reactions. The electronic nature of the isocyanide ligand plays a critical role in these catalytic cycles. The electron-donating trimethoxy groups on the phenyl ring of this compound would be expected to increase the electron density at the metal center, which could enhance its reactivity in certain catalytic steps, such as oxidative addition.
While direct, detailed research findings on the catalytic applications of metal complexes derived specifically from this compound are limited in publicly accessible literature, the principles of ligand design and catalyst development in organometallic chemistry provide a strong basis for its potential. The synthesis and characterization of such complexes would be the first step towards exploring their catalytic efficacy.
Table 1: Potential Catalytic Applications of Metal Complexes Derived from this compound
| Potential Catalyst Class | Target Reaction Type | Rationale for Potential Activity |
| Gold(I)-2-Isocyano-1,3,5-trimethoxybenzene Complexes | Hydroamination/Hydroalkoxylation of Alkynes | The electron-rich nature of the ligand could enhance the electrophilicity of the gold center, promoting nucleophilic attack on the alkyne. |
| Palladium(II)-2-Isocyano-1,3,5-trimethoxybenzene Complexes | C-H Activation/Functionalization | The steric and electronic properties of the ligand can influence the regioselectivity and efficiency of C-H bond cleavage. |
| Platinum(II)-2-Isocyano-1,3,5-trimethoxybenzene Complexes | Hydrosilylation of Alkenes and Alkynes | Isocyanide ligands are known to be effective in stabilizing platinum catalysts for hydrosilylation reactions. |
| N-Heterocyclic Carbene (NHC)-Metal Complexes (derived from the isocyanide) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | NHC ligands provide strong metal-ligand bonds, leading to robust and highly active catalysts. |
Advanced Spectroscopic and Structural Analysis of 2 Isocyano 1,3,5 Trimethoxybenzene and Its Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis.umich.edursc.org
High-resolution NMR spectroscopy is a cornerstone for determining the three-dimensional structure and electronic environment of 2-Isocyano-1,3,5-trimethoxybenzene. Both one-dimensional and multidimensional NMR experiments are employed to map out the connectivity and spatial relationships of the atoms within the molecule.
Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the intricate network of covalent bonds.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, typically over two to three bonds. libretexts.org For this compound, COSY spectra would show correlations between the aromatic protons on the benzene (B151609) ring, confirming their proximity. It helps to establish the substitution pattern on the aromatic ring. emerypharma.comlibretexts.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org This is crucial for assigning the ¹³C signals of the methoxy (B1213986) groups to their corresponding protons and the aromatic C-H carbons to their attached protons. wikipedia.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This technique is particularly valuable for identifying the quaternary carbons, such as the isocyano-substituted carbon and the methoxy-substituted carbons, by observing their correlations with nearby protons. For instance, correlations between the methoxy protons and the aromatic carbons can definitively establish the 1,3,5-substitution pattern.
A hypothetical table of expected 2D-NMR correlations for this compound is presented below:
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) |
| Aromatic-H | Other Aromatic-H | Isocyano-C, Methoxy-C, other Aromatic-C |
| Methoxy-H | None | Methoxy-C, adjacent Aromatic-C |
The methoxy groups in this compound are not static; they can rotate around the carbon-oxygen bond. Variable temperature (VT) NMR studies can provide quantitative information about the energy barriers associated with this rotation. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the methoxy protons and carbons.
At low temperatures, the rotation of the methoxy groups may be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature increases, the rotation becomes faster, causing these signals to broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. nih.gov Such studies on related amine-substituted triazines have shown that protonation can increase the rotational barrier by 2-3 kcal/mol. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. mdpi.comarxiv.org
The isocyano (–N≡C) functional group has a characteristic and intense stretching vibration in the IR spectrum, typically appearing in the range of 2100-2200 cm⁻¹. The precise frequency of this band is highly sensitive to the electronic environment of the isocyanide. mdpi.comnih.gov
The interaction of the isocyanide with its surroundings, such as solvents or metal centers, significantly influences the ν(N≡C) stretching frequency. mdpi.com Generally, π-back-bonding from a metal to the isocyanide's π* orbitals weakens the C≡N bond, resulting in a lower stretching frequency (red-shift). arxiv.orgacs.orgnih.gov Conversely, σ-donation from the isocyanide to the metal strengthens the bond, causing a higher frequency (blue-shift). acs.orgnih.gov The solvent environment also plays a role; polar solvents can lead to a blue-shift in the stretching frequency compared to the gas phase or nonpolar solvents. mdpi.com For instance, a shift of approximately 6 cm⁻¹ was observed for 6-isocyano-1-methyl-1H-indole when moving from n-octanol to acetonitrile. mdpi.com
A hypothetical table illustrating the effect of the environment on the isocyano stretching frequency is shown below:
| Environment | Typical ν(N≡C) Range (cm⁻¹) | Predominant Effect |
| Free Isocyanide (gas phase) | 2150 - 2170 | Reference |
| In Aprotic Solvents | 2120 - 2130 | Solvent Polarity |
| H-bonding to Protic Solvents | 2125 - 2140 | Hydrogen Bonding |
| Coordinated to a Metal (with π-back-bonding) | 2050 - 2100 | π-back-donation |
The vibrational spectrum of this compound provides a fingerprint of its electronic structure. The frequencies and intensities of the various vibrational modes are directly related to the bond strengths and charge distribution within the molecule.
The isocyano stretching mode is a particularly sensitive probe of the electronic interplay between the isocyanide group and the trimethoxy-substituted benzene ring. arxiv.orgacs.orgnih.gov The electron-donating nature of the three methoxy groups increases the electron density on the aromatic ring, which can be delocalized onto the isocyano group. This can influence the strength of the C≡N triple bond and, consequently, its stretching frequency. Theoretical calculations can be employed to correlate the observed vibrational modes with specific atomic motions and to understand how changes in the electronic structure upon adduct formation are reflected in the vibrational spectra.
Computational and Theoretical Investigations of 2 Isocyano 1,3,5 Trimethoxybenzene Chemistry
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution and orbital energies, which are key to predicting chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, simplifying reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals in 2-isocyano-1,3,5-trimethoxybenzene dictate its behavior as an electron donor or acceptor.
The electronic character of this compound is dominated by the interplay between the electron-donating trimethoxy-substituted benzene (B151609) ring and the electron-accepting isocyano group. The three methoxy (B1213986) groups, positioned at the 1, 3, and 5 positions, significantly increase the electron density of the aromatic ring through their +M (mesomeric) effect. This results in a destabilization (raising the energy) of the HOMO, which is expected to be a π-orbital with significant contributions from the benzene ring and the oxygen atoms of the methoxy groups. A higher HOMO energy indicates a greater propensity to donate electrons, making the molecule a good nucleophile in reactions with electrophiles.
Conversely, the isocyano group (-N≡C) is known for its π-accepting ability, which arises from the empty π* orbitals of the C≡N triple bond. This feature will contribute significantly to the LUMO of the molecule. The LUMO is anticipated to be localized primarily on the isocyano group and the adjacent aromatic carbon, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity; a smaller gap generally implies higher reactivity.
| Orbital | Primary Atomic Contribution | Predicted Energy Level | Implication for Reactivity |
|---|---|---|---|
| HOMO | π-system of the trimethoxybenzene ring | High | Nucleophilic character; site of electrophilic attack |
| LUMO | π* orbitals of the isocyano group | Low | Electrophilic character; site of nucleophilic attack |
| HOMO-LUMO Gap | - | Relatively Small | High reactivity |
While FMO theory describes reactivity based on orbital interactions, the charge distribution and molecular electrostatic potential (MEP) provide a more classical, electrostatic picture of reactivity. MEP maps are particularly useful for visualizing regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).
In this compound, the oxygen atoms of the methoxy groups are expected to be regions of high electron density, exhibiting a negative electrostatic potential. These sites are potential hydrogen bond acceptors. The aromatic ring itself, enriched by the methoxy groups, will also display a negative potential above and below the plane of the ring, characteristic of π-systems.
The most prominent feature in the MEP of an aryl isocyanide is the charge distribution within the isocyano functional group. The nitrogen atom typically bears a partial negative charge, while the carbon atom has a partial positive charge, making it the primary site for nucleophilic attack. The terminal carbon of the isocyano group is thus a region of positive electrostatic potential. This electrophilic character is a hallmark of isocyanide chemistry and is the basis for many of its characteristic reactions, such as the Passerini and Ugi reactions. The MEP would therefore guide incoming nucleophiles to the isocyanide carbon and electrophiles to the electron-rich aromatic ring.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT calculations can be used to map out the potential energy surface of a reaction, identifying intermediates, and, most importantly, the transition states that connect them.
DFT studies on reactions of aryl isocyanides with various partners can provide a model for the behavior of this compound. For instance, the reaction of isocyanides with carboxylic acids is a well-studied transformation. Computational investigations have shown that this reaction often proceeds through a concerted α-addition of the acid to the isocyanide, forming an acyl imidate intermediate. This is followed by a rate-limiting 1,3-acyl transfer to yield the final N-formyl amide product. The electron-rich nature of the trimethoxybenzene ring in this compound would be expected to increase the nucleophilicity of the isocyanide carbon, potentially lowering the activation barrier for the initial addition step.
Another class of reactions amenable to DFT study is the cycloaddition of isocyanides. While less common than for other unsaturated systems, isocyanides can participate in [n+1] cycloadditions. The energy profiles for such reactions, calculated using DFT, would reveal the feasibility and stereochemical outcomes of these transformations, which are highly dependent on the electronic nature of the substituents on the aromatic ring.
| Aryl Isocyanide Substituent | Reaction Type | Calculated Activation Energy (kcal/mol) | Effect of Substituent |
|---|---|---|---|
| Electron-Withdrawing (e.g., -NO2) | Nucleophilic Addition | Lower | Enhances electrophilicity of isocyanide carbon |
| Electron-Donating (e.g., -OCH3) | Nucleophilic Addition | Higher | Reduces electrophilicity of isocyanide carbon |
| 2,4,6-trimethoxy (as in target molecule) | Nucleophilic Addition | Predicted to be higher than unsubstituted | Strongly electron-donating, may disfavor direct nucleophilic attack |
A key strength of computational chemistry is its ability to predict the selectivity of reactions (chemo-, regio-, and stereoselectivity). By comparing the activation energies of competing reaction pathways, it is possible to predict which product will be formed preferentially. For this compound, a key question of regioselectivity arises in reactions involving electrophilic attack. While the isocyano group deactivates the carbon to which it is attached, the powerful activating effect of the three methoxy groups directs electrophiles to the ortho and para positions. In this case, the 2, 4, and 6 positions of the benzene ring are the most activated. Since the isocyano group occupies the 2-position, electrophilic attack would be predicted to occur at the 4 and 6 positions. DFT calculations of the transition state energies for attack at each of these positions would provide a quantitative prediction of the product ratio.
Furthermore, in multicomponent reactions where this compound could participate, DFT can be used to model the complex reaction pathways and predict the major product. The subtle interplay of steric and electronic effects, which can be difficult to deconvolute experimentally, can be explicitly modeled in silico.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules in a more realistic, explicitly solvated environment over time.
For this compound, a key area of interest for MD simulations is the conformational flexibility of the three methoxy groups. These groups can rotate around the C-O bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is important as the conformation of the methoxy groups can influence the steric accessibility of the isocyano group and the aromatic ring, thereby affecting reactivity.
Solvent effects can also be profound. MD simulations can model the explicit interactions between the solute (this compound) and the surrounding solvent molecules. For example, in a protic solvent, hydrogen bonding between the solvent and the oxygen atoms of the methoxy groups or the nitrogen of the isocyano group could stabilize certain conformations or intermediates. These explicit solvent interactions can have a significant impact on reaction rates and equilibria, and MD simulations provide a means to investigate these effects at a molecular level.
QSAR/QSPR Studies for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies represent powerful computational tools for establishing mathematical relationships between the structural features of molecules and their chemical reactivity or physical properties. In the context of this compound, such studies could elucidate the electronic and steric factors governing its reactivity in various chemical transformations, without linking to biological activity.
A hypothetical QSPR study for predicting a reactivity parameter, such as the rate constant (log k) for a specific reaction involving a series of related isocyanobenzene derivatives, would begin with the calculation of a diverse set of molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be broadly categorized as electronic, steric, and topological.
Electronic Descriptors: These descriptors are crucial for understanding the reactivity of the isocyano group (-N≡C), which is known for its rich electronic character, acting as both a σ-donor and a π-acceptor. Key electronic descriptors for this compound and its analogs would include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are fundamental to predicting a molecule's susceptibility to electrophilic and nucleophilic attack.
HOMO-LUMO gap: A smaller gap generally implies higher reactivity.
Partial charges on specific atoms: The charges on the isocyano carbon and nitrogen, as well as the aromatic carbons, would be particularly informative.
Steric Descriptors: The steric hindrance around the isocyano functional group can significantly influence its accessibility and, therefore, its reactivity. Relevant descriptors include:
Sterimol parameters (L, B1, B5): These provide a more detailed description of the shape of substituents.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can encode information about branching and connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.
Once a comprehensive set of descriptors is calculated for a training set of molecules, a mathematical model can be developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. Such a model would take the form of an equation that quantitatively relates the descriptors to the reactivity parameter.
A hypothetical QSPR model for the reactivity of a series of substituted isocyanobenzenes might look like:
log k = β₀ + β₁(EHOMO) + β₂(μ) + β₃(V)
Where:
log k is the logarithm of the reaction rate constant.
EHOMO is the energy of the Highest Occupied Molecular Orbital.
μ is the dipole moment.
V is the molecular volume.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The predictive power of the resulting model would then be validated using an external test set of compounds.
Interactive Table of Hypothetical Molecular Descriptors for QSPR Analysis
| Compound | EHOMO (eV) | Dipole Moment (Debye) | Molecular Volume (ų) |
| This compound | -5.85 | 3.20 | 185.2 |
| Isocyanobenzene | -6.20 | 2.10 | 102.5 |
| 4-Methoxyisocyanobenzene | -6.05 | 2.50 | 125.8 |
| 2,6-Dimethylisocyanobenzene | -6.15 | 2.05 | 135.1 |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers highly accurate methods for predicting the spectroscopic parameters of molecules, which can be invaluable for their characterization. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.
¹H and ¹³C NMR Spectroscopy: The prediction of nuclear magnetic resonance (NMR) chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
For this compound, the following ¹H and ¹³C NMR chemical shifts would be anticipated:
¹H NMR: The aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The methoxy protons would also give rise to a singlet at a characteristic upfield position.
¹³C NMR: The isocyano carbon is expected to have a distinct chemical shift in the range of 160-170 ppm. The aromatic carbons attached to the methoxy groups and the isocyano group will have different chemical shifts due to the varying electronic effects of these substituents. The methoxy carbons will appear further upfield.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The most characteristic vibrational mode would be the strong stretching vibration of the isocyano group (-N≡C), which is expected to appear in the range of 2100-2150 cm⁻¹. Other notable vibrations would include the C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. The calculations provide information about the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which are related to the intensity of the absorption bands. For this compound, electronic transitions are expected to arise from π → π* transitions within the benzene ring, with contributions from the methoxy and isocyano substituents.
Interactive Table of Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR | |
| Aromatic-H | 6.2 ppm (s, 2H) |
| Methoxy-H | 3.8 ppm (s, 9H) |
| ¹³C NMR | |
| C-isocyano | 165 ppm |
| C-aromatic (ipso-NC) | 115 ppm |
| C-aromatic (ipso-OCH₃) | 160 ppm |
| C-aromatic (ortho-NC) | 95 ppm |
| C-methoxy | 56 ppm |
| IR Spectroscopy | |
| ν(-N≡C) | 2130 cm⁻¹ |
| ν(C-H, aromatic) | 3050 cm⁻¹ |
| ν(C=C, aromatic) | 1600, 1580 cm⁻¹ |
| ν(C-O, methoxy) | 1250, 1050 cm⁻¹ |
| UV-Vis Spectroscopy | |
| λmax 1 | 275 nm |
| λmax 2 | 220 nm |
Derivatives and Analogues of 2 Isocyano 1,3,5 Trimethoxybenzene: Structure Reactivity Relationships
Systematic Modification of the Aryl Ring Substituents
The reactivity of an aryl isocyanide is intrinsically linked to the electronic properties of the substituents on the aromatic ring. In the case of 2-isocyano-1,3,5-trimethoxybenzene, the three methoxy (B1213986) groups are strong electron-donating groups (EDGs), which significantly influence the electron density at the isocyanide carbon.
Systematic modification of these substituents allows for a nuanced understanding of their impact. For instance, replacing the methoxy groups with other electron-donating groups, such as methyl groups, can modulate the nucleophilicity of the isocyanide. While both methoxy and methyl groups are electron-donating, the resonance effect of the methoxy group's lone pair of electrons is generally stronger than the inductive effect of a methyl group. This suggests that this compound would be more electron-rich and potentially a stronger σ-donor compared to its trimethyl-substituted analogue, 2-isocyano-1,3,5-trimethylbenzene.
Conversely, the introduction of electron-withdrawing groups (EWGs) would have the opposite effect, decreasing the nucleophilicity of the isocyanide carbon and enhancing its π-acceptor character. Studies on para-substituted aryl isocyanides have shown a correlation between the Hammett constant of the substituent and the chemical shift of the isocyanide carbon in 13C NMR, indicating a direct electronic influence on the isocyanide group. aip.org The N-C stretching frequency in the infrared (IR) spectrum also serves as a probe for these electronic effects. Electron-donating groups tend to increase the electron density on the isocyanide carbon, which can lead to a slight decrease in the N-C bond order and a corresponding shift to lower frequency, while electron-withdrawing groups have the opposite effect.
Investigation of Different Isocyanide-Substituted Aromatic Systems
To contextualize the properties of this compound, it is insightful to examine other isocyanide-substituted aromatic systems. The electronic nature of the aromatic ring plays a pivotal role in the coordination chemistry and reactivity of the isocyanide moiety.
For example, aryl isocyanides with polyfluorinated substituents exhibit lower σ-donor/π-acid ratios compared to their non-fluorinated counterparts. acs.org This makes them electronically distinct from the electron-rich this compound. The strong inductive effect of the fluorine atoms withdraws electron density from the aromatic ring, making the isocyanide a weaker σ-donor and a better π-acceptor.
Another interesting class of analogues are ferrocenyl isocyanides. Electrochemical studies have revealed that the electronic influence of a ferrocenyl group is more akin to that of a hydrocarbon aryl substituent rather than an alkyl group. ku.edu This highlights that the nature of the entire aromatic system, not just individual substituents, dictates the electronic character of the isocyanide.
The table below presents a comparison of different isocyanide-substituted aromatic systems, illustrating the diversity in their electronic properties.
| Aromatic System | Key Substituents | Expected Electronic Effect on Isocyanide |
| 1,3,5-Trimethoxybenzene (B48636) | Three -OCH₃ groups | Strong electron-donating (resonance) |
| 1,3,5-Trimethylbenzene | Three -CH₃ groups | Electron-donating (inductive) |
| Pentafluorobenzene | Five -F groups | Strong electron-withdrawing (inductive) |
| Ferrocene | Ferrocenyl group | Aryl-like, moderately electron-donating |
Impact of Steric and Electronic Factors on Reactivity and Selectivity
The reactivity and selectivity of aryl isocyanides in chemical transformations are governed by a delicate interplay of steric and electronic factors. The trimethoxy-substituted benzene (B151609) ring in this compound imposes significant steric hindrance around the isocyanide functionality due to the presence of two ortho-methoxy groups.
Steric Effects: The steric bulk of the ortho-substituents can hinder the approach of reactants to the isocyanide carbon. This steric hindrance can influence the selectivity of a reaction, favoring pathways that are less sterically demanding. For instance, in reactions with bulky electrophiles, the steric shielding by the ortho-methoxy groups might lead to lower yields or require more forcing reaction conditions compared to less hindered aryl isocyanides.
A comparative analysis of highly substituted aryl isocyanides has shown that while electron-releasing substituents enhance the σ-donor character, the steric environment plays a crucial role in the coordination to metal centers. acs.org For this compound, the combination of strong electron-donating properties and significant steric bulk would likely result in unique reactivity patterns, potentially favoring reactions with smaller electrophiles and exhibiting distinct coordination behavior with transition metals.
Synthesis and Reactivity of Polyisocyano Derivatives of Trimethoxybenzene
The synthesis of molecules bearing multiple isocyanide groups on a single aromatic ring, known as polyisocyanoarenes, presents a synthetic challenge but opens avenues to novel materials and complex molecular architectures. The preparation of polyisocyano derivatives of trimethoxybenzene would involve the introduction of two or more isocyanide functionalities onto the 1,3,5-trimethoxybenzene core.
A plausible synthetic route would involve the formylation of the corresponding polyamino-trimethoxybenzene precursor, followed by dehydration to the polyisocyanide. The synthesis of the polyamino precursor itself could be achieved through nitration of 1,3,5-trimethoxybenzene followed by reduction. However, controlling the regioselectivity of the nitration to obtain the desired substitution pattern can be challenging.
The reactivity of such polyisocyano compounds is expected to be rich and complex. Each isocyanide group can participate in reactions independently or in a concerted manner. For instance, in the presence of suitable metal templates, they could act as multidentate ligands, forming well-defined coordination polymers or cages. In multicomponent reactions, they offer the possibility of forming intricate, highly functionalized structures in a single step.
Studies on diisocyanides have shown that they can act as linkers in the formation of coordination polymers and exhibit interesting host-guest chemistry. nih.gov The electron-rich nature of the trimethoxybenzene core in a hypothetical polyisocyano derivative would further modulate the properties of the resulting materials.
Below is a table summarizing the potential polyisocyano derivatives of trimethoxybenzene and their synthetic precursors.
| Compound Name | Precursor |
| 1,3-Diisocyano-2,4,6-trimethoxybenzene | 1,3-Diamino-2,4,6-trimethoxybenzene |
| 1,3,5-Triisocyano-2,4,6-trimethoxybenzene | 1,3,5-Triamino-2,4,6-trimethoxybenzene |
Emerging Research Areas and Future Perspectives for 2 Isocyano 1,3,5 Trimethoxybenzene
Integration into Polymer and Materials Science
There is currently no available research detailing the use of 2-Isocyano-1,3,5-trimethoxybenzene as a monomer in polymerization reactions or its direct integration into advanced materials. The isocyanide functional group is known for its versatile reactivity, including participation in polymerization processes such as multicomponent reactions (e.g., Passerini and Ugi reactions) which can be adapted for polymer synthesis. The trimethoxyphenyl moiety could impart specific properties like solubility, thermal stability, or even electronic characteristics to a resulting polymer.
Future research in this area could focus on:
Homopolymerization and Copolymerization: Investigating the potential of the isocyano group to undergo polymerization, either with itself or with other comonomers, to create novel polymer backbones.
Functional Material Additive: Exploring its use as an additive to modify the surface properties or bulk characteristics of existing polymers.
Metal-Organic Frameworks (MOFs): The isocyanide can act as a ligand for metal centers, suggesting its potential as a building block for porous crystalline materials.
Role in Supramolecular Chemistry and Host-Guest Interactions
Detailed studies on the involvement of this compound in supramolecular assemblies or as a component in host-guest systems are not present in the current body of scientific literature. The electron-rich trimethoxybenzene ring and the coordinating isocyano group present structural motifs that are conducive to forming non-covalent interactions.
Potential research directions include:
Host-Guest Complexation: Examining the ability of the aromatic ring to act as a guest within cyclodextrin, calixarene, or other macrocyclic hosts.
Self-Assembly: Investigating whether the molecule can self-assemble into larger, ordered structures in solution or on surfaces through π-π stacking, hydrogen bonding, or dipole-dipole interactions.
Anion Recognition: The electron-deficient carbon of the isocyanide group could potentially interact with anions, suggesting a role in anion sensing or binding.
Potential for Applications in Sensing Technologies
Currently, there are no published reports on the application of this compound in the development of chemical sensors. The inherent chemical functionalities of the molecule suggest that it could be a viable candidate for such technologies.
Prospective research could explore:
Chemosensor Development: The isocyanide group is known to coordinate with metal ions, which could lead to a change in the molecule's photophysical properties (e.g., fluorescence or color), forming the basis of a sensor.
Vapor Sensing: The molecule's volatility and potential interactions with volatile organic compounds (VOCs) could be exploited for the development of gas-phase sensors.
Development of Asymmetric Synthesis Methodologies
The use of this compound as a chiral ligand or reagent in asymmetric synthesis has not been documented. The development of chiral isocyanides is a significant area of research, as they are valuable in asymmetric catalysis.
Future research could be directed towards:
Chiral Ligand Synthesis: Modification of the this compound structure to incorporate chiral auxiliaries, followed by its application as a ligand in asymmetric metal-catalyzed reactions.
Stereoselective Multicomponent Reactions: Employing this isocyanide in Passerini or Ugi reactions with chiral components to achieve high levels of stereocontrol in the synthesis of complex molecules.
Prospects for Industrial Scale-Up and Sustainable Production
There is no available information regarding the industrial-scale production or the development of sustainable synthesis routes for this compound. The development of such processes would be contingent on the discovery of high-value applications for the compound.
Potential avenues for investigation include:
Process Optimization: Developing a high-yield, cost-effective synthesis protocol that minimizes waste and avoids the use of hazardous reagents.
Green Chemistry Approaches: Exploring the use of renewable starting materials, alternative solvents, and catalytic methods to improve the sustainability of its production.
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include aromatic singlets (δ 6.03 ppm in CDCl₃) and methoxy groups (δ 3.52–3.75 ppm). The isocyano carbon appears at δ 57.9 ppm (¹³C NMR) .
- HRMS : Use ESI+ mode; the calculated [M+H⁺] for C₁₀H₁₂N is 146.0964, with <1 ppm error tolerance .
- IR Spectroscopy : Confirm isocyano group presence via a sharp ν(CN) stretch near 2120 cm⁻¹ .
Why does this compound resist Suzuki-Miyaura cross-coupling reactions?
Advanced
The electron-donating methoxy and isocyano groups create an electron-rich aryl system, disfavoring oxidative addition with Pd catalysts. Evidence from analogous brominated derivatives shows failed vinylation due to electronic effects . Mitigation strategies:
- Substrate Preactivation : Convert to a more electrophilic derivative (e.g., triflate or nitro-substituted).
- Microwave-Assisted Conditions : Enhance reaction kinetics (e.g., 80°C in 1,2-DCE) to overcome kinetic barriers .
How can halogenation of this compound be optimized for regioselectivity?
Advanced
Halogenation (e.g., chlorination) is challenging due to steric hindrance from methoxy groups. A method using NaOCl with 1,3,5-trimethoxybenzene achieves mono-chlorination (55% yield) at the 2-position via electrophilic aromatic substitution. Key parameters:
- Temperature Control : 5°C to minimize over-halogenation .
- Solvent Choice : Polar aprotic solvents (e.g., DCE) improve electrophile stability .
- Regioselectivity Analysis : Compare ¹H NMR shifts of products (e.g., δ 6.18 ppm for 2-chloro derivative) .
What mechanistic insights exist for cyclopropanation reactions involving this compound?
Advanced
The isocyano group acts as a directing group in cyclopropanation. Mechanistic studies suggest:
- Transition-State Analysis : DFT calculations reveal a concerted [2+1] cycloaddition pathway with sulfonium ylides .
- Kinetic Isotope Effects (KIE) : Deuterium labeling can confirm whether H-transfer steps are rate-limiting .
- Byproduct Identification : Monitor for tosyl-group elimination (e.g., via HRMS) during reaction optimization .
How can researchers resolve discrepancies in reported yields for multicomponent reactions involving this compound?
Advanced
Yield variations (e.g., 45% vs. 93% in isocyanide synthesis) often stem from:
- Scale Effects : Lower yields at smaller scales due to inefficient mixing; optimize via ball milling or flow chemistry .
- Workup Protocols : Use EtOAc extraction (3×) and Na₂SO₄ drying to recover polar intermediates .
- Catalyst Loading : Adjust Pd or Sc(OTf)₃ equivalents (0.1–0.2 equiv.) to balance cost and efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
